Product packaging for Felodipine-d8(Cat. No.:)

Felodipine-d8

Cat. No.: B1165076
M. Wt: 392.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Isotopic Labeling and Their Advantages in Research

Isotopic labeling is a technique where an atom within a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. metsol.com In the context of deuterated compounds, specific hydrogen atoms (¹H) in a drug molecule are substituted with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. cd-bioparticles.netresearchgate.net A key principle of this substitution is that it does not significantly alter the molecule's fundamental chemical and physical properties, size, or shape. musechem.comhwb.gov.in The deuterated compound behaves almost identically to its non-labeled counterpart in biological systems. metsol.comcd-bioparticles.net

The primary advantage of this subtle change is the difference in mass. Deuterium contains an additional neutron, making it heavier than hydrogen. cd-bioparticles.net This mass difference is detectable by analytical instruments, most notably mass spectrometers. musechem.com This allows deuterated compounds to serve as ideal internal standards for quantitative analysis. iris-biotech.decd-bioparticles.net In a typical analytical workflow, a known quantity of the deuterated standard (e.g., Felodipine-d8) is added to a biological sample (like blood or plasma) containing the non-labeled drug (e.g., Felodipine). Because the labeled and unlabeled compounds have nearly identical chemical properties, they behave similarly during sample extraction and analysis. However, the mass spectrometer can distinguish between them based on their mass-to-charge ratio, allowing for highly accurate and precise quantification of the drug in the sample. musechem.comiris-biotech.de

Another important principle is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.netmusechem.com This increased bond strength can sometimes slow down the rate of metabolic reactions that involve breaking this bond. researchgate.net By strategically placing deuterium atoms at sites of metabolic activity in a drug molecule, researchers can intentionally slow down its breakdown, which can improve its pharmacokinetic properties. musechem.comresearchgate.net

Common Stable Isotopes in Pharmaceutical Research Natural Abundance (%)
Deuterium (²H)0.015
Carbon-13 (¹³C)1.10
Nitrogen-15 (B135050) (¹⁵N)0.366
Data sourced from Iris Biotech GmbH iris-biotech.de

Overview of this compound as a Research Tool and Reference Standard

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. medchemexpress.comnih.govdrugbank.com It functions by selectively acting on vascular smooth muscle to cause vasodilation, which lowers blood pressure. medchemexpress.comnih.gov In pharmaceutical research and clinical analysis, it is essential to have a reliable method for accurately measuring the concentration of Felodipine in biological matrices.

This compound is the deuterated form of Felodipine, where eight hydrogen atoms have been replaced by deuterium atoms. pharmaffiliates.com It is not intended for therapeutic use but serves a crucial role as a research tool, specifically as an internal standard or reference standard. pharmaffiliates.comsupelco.com.tw Due to its isotopic labeling, this compound is chemically almost identical to Felodipine but has a higher molecular weight. pharmaffiliates.com This property allows it to be distinguished from the parent drug by mass spectrometry, making it an invaluable tool for quantitative bioanalytical assays. musechem.comiris-biotech.de

When researchers need to determine the concentration of Felodipine in a patient's plasma or in a laboratory experiment, they add a precise amount of this compound to the sample. iris-biotech.de Both compounds are then extracted and analyzed together. By comparing the signal of Felodipine to the known concentration of the this compound internal standard, a highly accurate measurement of the Felodipine level can be achieved. This process corrects for any potential loss of the analyte during sample preparation, ensuring the reliability and precision of the results. iris-biotech.de Certified reference standards, including Felodipine and its labeled counterparts, are produced by specialized manufacturers to ensure high quality and accuracy for these analytical applications. supelco.com.twsigmaaldrich.com

PropertyFelodipineThis compound
Molecular Formula C₁₈H₁₉Cl₂NO₄ pharmaffiliates.comusp.orgC₁₈H₁₁D₈Cl₂NO₄ pharmaffiliates.com
Molecular Weight 384.25 g/mol pharmaffiliates.comusp.org392.30 g/mol pharmaffiliates.com
CAS Number 72509-76-3 pharmaffiliates.comusp.org1346602-65-0 pharmaffiliates.com
Data sourced from Pharmaffiliates and the USP Store pharmaffiliates.comusp.org

Properties

Molecular Formula

C18H11D8Cl2NO4

Molecular Weight

392.3

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Felodipine D8

Methodologies for Deuterium (B1214612) Introduction at Specific Molecular Positions

The introduction of deuterium into the felodipine (B1672334) structure can be achieved through two primary approaches: deuteration during the synthesis of precursor molecules or post-synthesis deuteration of the final felodipine compound.

Deuteration during Precursor Synthesis

A common and effective strategy for synthesizing Felodipine-d8 involves the use of deuterated starting materials. The synthesis of felodipine itself typically follows the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine. To introduce deuterium, one or more of these precursors can be substituted with their deuterated analogs.

For instance, the synthesis of felodipine involves reacting 2,3-dichlorobenzaldehyde (B127699) with methyl acetoacetate (B1235776) and ethyl 3-aminocrotonate. google.comchemicalbook.comgoogle.com To produce this compound, deuterated versions of these precursors would be utilized. For example, using deuterated methyl acetoacetate or ethyl 3-aminocrotonate would lead to the incorporation of deuterium atoms at specific positions in the resulting dihydropyridine (B1217469) ring of felodipine. The use of deuterated solvents, such as D₂O, during the synthesis of these precursors can also facilitate deuterium incorporation. tn-sanso.co.jpmdpi.com

Post-Synthesis Deuteration Techniques

Alternatively, deuterium can be introduced into the felodipine molecule after its initial synthesis. This approach, often referred to as late-stage deuteration, can involve hydrogen-deuterium (H-D) exchange reactions. These reactions typically require a catalyst and a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). mdpi.com

Transition metal catalysts, like palladium on carbon (Pd/C), have been shown to be effective in facilitating H-D exchange reactions. mdpi.com The felodipine molecule would be subjected to conditions that promote the exchange of specific hydrogen atoms with deuterium. The regioselectivity of this exchange is a critical factor and depends on the reaction conditions and the chemical environment of the hydrogen atoms within the molecule.

Challenges and Considerations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like this compound is not without its challenges. A primary concern is achieving high levels of deuterium incorporation at the desired molecular positions with minimal isotopic impurities. d-nb.info This requires careful control over the synthetic route and reaction conditions.

Key challenges include:

Isotopic Scrambling: During the synthesis, there is a risk of "scrambling," where deuterium atoms migrate to unintended positions in the molecule, leading to a mixture of isotopomers.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates when using deuterated reagents. bioscientia.demusechem.com This kinetic isotope effect needs to be considered when designing the synthetic pathway to ensure efficient conversion.

Purification: Separating the desired deuterated compound from any remaining non-deuterated or partially deuterated species can be challenging and often requires sophisticated purification techniques.

Spectroscopic and Chromatographic Characterization of this compound for Isotopic Purity and Enrichment

Following synthesis, it is crucial to thoroughly characterize this compound to confirm its identity, isotopic purity, and the degree of deuterium enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight of this compound and confirming the incorporation of deuterium atoms. The mass spectrum will show a molecular ion peak shifted by the mass of the incorporated deuterium atoms compared to the non-deuterated felodipine. High-resolution mass spectrometry can provide precise mass measurements to further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the positions of deuterium incorporation. The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts indicates the replacement of hydrogen with deuterium. ¹³C NMR can also provide structural information.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound, separating it from any unreacted starting materials or byproducts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing the isotopic distribution and quantifying the level of deuterium enrichment in the final product. nih.govresearchgate.net

Advanced Analytical Methodologies Employing Felodipine D8

Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards and quality controls. The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response. Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are virtually identical to the analyte of interest.

Felodipine-d8 serves this exact purpose for the quantification of felodipine (B1672334). Because its chemical structure and properties closely mirror those of the unlabeled felodipine, it behaves similarly during extraction, chromatography, and ionization. However, due to the eight deuterium (B1214612) atoms, it has a higher molecular weight, allowing it to be distinguished from the native analyte by a mass spectrometer. The use of a stable isotope-labeled compound like this compound as an internal standard is a key strategy for developing highly accurate and precise bioanalytical methods.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological fluids like plasma or serum. In this context, this compound is the ideal internal standard for felodipine analysis.

During method execution, this compound and the target analyte, felodipine, are extracted from the biological sample together. When the processed sample is injected into the LC-MS/MS system, the two compounds co-elute, meaning they exit the chromatography column at nearly the same time. However, the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z).

The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, a method might monitor the transition for felodipine and a separate, higher-mass transition for this compound. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the method can achieve high accuracy and specificity. This ratio corrects for potential variations in extraction efficiency, matrix effects (where other components in the sample suppress or enhance the analyte signal), and injection volume, leading to reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) is the separation component of the LC-MS/MS technique. Therefore, this compound is inherently integrated with HPLC for robust quantification when a mass spectrometer is used as the detector. The HPLC system separates felodipine and this compound from other endogenous components of the sample matrix, reducing interference and improving the quality of the analysis.

It is crucial to note that the utility of this compound as an internal standard is dependent on mass-based detection. In HPLC systems that use conventional detectors, such as Ultraviolet (UV) detectors, this compound is not a suitable internal standard. This is because its UV absorption spectrum is identical to that of felodipine, making the two compounds indistinguishable to the detector. The strength of this compound lies in its mass difference, a property that can only be leveraged by a mass spectrometer.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Accuracy and Specificity

Rigorous Validation of Analytical Methods Utilizing this compound as an Internal Standard

For any quantitative bioanalytical method to be considered reliable for research or clinical studies, it must undergo rigorous validation. This process demonstrates that the analytical procedure is suitable for its intended purpose. When using this compound as an internal standard, the validation process assesses key performance characteristics according to strict international guidelines. While this compound is produced as a certified reference material for such applications, specific published performance data from a complete method validation is not widely available. supelco.com.twcerilliant.comcerilliant.com The tables below represent the typical validation parameters and expected performance for a hypothetical, well-developed LC-MS/MS assay.

Precision measures the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy measures how close the determined value is to the true value, expressed as a percentage of the nominal concentration. Both are assessed within a single run (intra-day) and between different runs on different days (inter-day).

Table 1: Illustrative Precision and Accuracy Data (Note: Data is for illustrative purposes only and represents typical acceptance criteria.)

Analyte LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC0.30≤ 15%≤ 15%85-115%85-115%
MQC5.00≤ 15%≤ 15%85-115%85-115%
HQC15.00≤ 15%≤ 15%85-115%85-115%

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The relationship is typically assessed using a linear regression model, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

Table 2: Illustrative Linearity and Calibration Range Data (Note: Data is for illustrative purposes only.)

ParameterExpected Value
Calibration Range0.100 - 20.0 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.99

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOQ typically defines the lower end of the calibration range.

Table 3: Illustrative LOD and LOQ Data (Note: Data is for illustrative purposes only.)

ParameterExpected Value (ng/mL)Acceptance Criteria
Limit of Detection (LOD)0.030Signal-to-noise ratio > 3
Limit of Quantification (LOQ)0.100Precision ≤ 20% RSD, Accuracy 80-120%

Evaluation of Selectivity and Specificity for Complex Biological Matrices

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring the selectivity and specificity of analytical methods designed to quantify felodipine in complex biological matrices like plasma, blood, and urine. shimadzu.com.sgnih.gov These matrices contain numerous endogenous and exogenous compounds that can interfere with the analysis, potentially leading to inaccurate results. shimadzu.com.sgnih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a primary technique for bioanalysis, selectivity is assessed by analyzing multiple blank matrix samples from different sources to check for interfering peaks at the retention time of the analyte and internal standard. shimadzu.com.sgoup.com The use of this compound is advantageous because it has nearly identical physicochemical properties to felodipine, meaning it will co-elute chromatographically and experience similar ionization effects. nih.gov However, it is distinguishable by its higher mass, allowing the mass spectrometer to selectively monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that are expected to be present, such as metabolites, impurities, and co-administered drugs. shimadzu.com.sg For instance, a method for felodipine must be able to distinguish it from its pyridine (B92270) metabolite. researchgate.net By using this compound, which is not expected to be present in any sample other than by addition as an internal standard, analysts can confirm that the signal detected corresponds to the analyte of interest and not an interfering substance. Research has demonstrated that LC-MS/MS methods can achieve high selectivity and specificity for felodipine in human plasma, with no significant interference from endogenous plasma components. nih.gov

A key aspect of evaluating selectivity involves analyzing at least six different blank biological matrix lots. The absence of significant peaks in the chromatograms at the expected retention time for felodipine and this compound indicates acceptable selectivity. oup.com

Table 1: Parameters for Evaluating Method Selectivity and Specificity

Parameter Description Acceptance Criteria
Blank Analysis Analysis of biological matrix from at least six different sources without the analyte or internal standard. No significant interfering peaks at the retention time and m/z of the analyte and internal standard.
Analyte Identification Confirmation of the analyte's identity. Comparison of retention time and mass spectral data with a reference standard.
Interference from Metabolites Evaluation of potential interference from known metabolites. Chromatographic separation of the analyte from its metabolites.

| Co-administered Drug Interference | Assessment of interference from other drugs the subject may be taking. | No interfering peaks from commonly co-administered drugs. |

Considerations for Matrix Effects in Mass Spectrometry-Based Assays

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS/MS. nih.govresearchgate.net They are caused by co-eluting, undetected components from the biological matrix that can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate and imprecise results. nih.goveijppr.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. nih.govnih.gov

Because this compound is chemically and physically almost identical to felodipine, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

The assessment of matrix effects is a critical component of method validation. nih.gov It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) with the response of the analyte in a pure solution. The matrix factor (MF) is calculated, and if the MF is close to 1, it indicates a negligible matrix effect.

Key approaches to minimize matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove a significant portion of interfering matrix components before analysis. nih.gov

Chromatographic Separation: Optimizing the HPLC conditions to separate the analyte from the majority of matrix components can significantly reduce ion suppression. nih.gov

Use of a Stable Isotope-Labeled Internal Standard: As discussed, this compound is the ideal choice for felodipine analysis to compensate for unavoidable matrix effects. nih.gov

Table 2: Evaluation of Matrix Effects in Felodipine Analysis

Approach Description Expected Outcome with this compound
Post-Extraction Addition The response of felodipine is compared in a neat solution versus a solution where it's added to a pre-extracted blank matrix. researchgate.net The ratio of the felodipine peak area to the this compound peak area should remain consistent, even if the absolute signal is suppressed or enhanced.
Post-Column Infusion A constant flow of felodipine solution is infused into the mass spectrometer post-column while a blank matrix extract is injected. nih.gov Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, helping to adjust chromatography to move the analyte peak away from these regions.

| Analysis of Multiple Matrix Lots | Evaluating the matrix effect across at least six different lots of the biological matrix. | Demonstrates the consistency of the method and the ability of this compound to compensate for variability between individual subjects. |

Research into Alternative Analytical Techniques for Felodipine (e.g., Fluorescence, UV-Vis) where Deuterated Analogs could serve as References

While LC-MS/MS is a dominant technique in bioanalysis, other analytical methods like fluorescence spectroscopy and UV-Vis spectrophotometry have also been developed for the determination of felodipine, particularly in pharmaceutical formulations. researchgate.nettsijournals.comteb.org.trrjptonline.org These methods are generally less expensive and simpler to operate than mass spectrometers.

UV-Vis Spectrophotometry: Several UV-Vis spectrophotometric methods have been reported for the quantification of felodipine. teb.org.trrjptonline.org These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). For felodipine in methanol, the λmax is typically observed around 362 nm. rjptonline.org A simple, rapid, and accurate spectrophotometric method was developed for felodipine estimation in tablets, demonstrating linearity in the concentration range of 10-100 µg/mL. rjptonline.org Another study utilized UV spectroscopy for felodipine determination with λmax at 234 nm and 360 nm. teb.org.tr

Fluorescence Spectroscopy: Felodipine exhibits native fluorescence, which can be exploited for its quantification. Spectrofluorimetric methods offer high sensitivity and selectivity. nih.gov A synchronous fluorescence spectrofluorimetric method was developed for the simultaneous determination of felodipine and metoprolol. nih.gov This method measured the synchronous fluorescence intensity at a constant wavelength difference (Δλ) of 70 nm, with detection at 375 nm for felodipine. The method was found to be linear over a concentration range of 0.2-2 µg/mL. nih.gov Another study developed a fluorescent probe using CdTe quantum dots for felodipine determination, where the fluorescence of the quantum dots was quenched by the addition of felodipine. mdpi.com

In these non-mass spectrometric techniques, a deuterated analog like this compound does not serve as an internal standard in the same way it does in MS (i.e., to be distinguished by mass). However, it can be invaluable as a certified reference material . Due to its high isotopic purity, this compound can be used to prepare highly accurate standard solutions for calibrating instruments and validating the accuracy of UV-Vis or fluorescence methods. It ensures the reliability and traceability of the measurements performed with these alternative techniques.

Table 3: Comparison of Alternative Analytical Techniques for Felodipine

Technique Principle Typical Wavelength (nm) Linear Range (µg/mL) Key Findings Role of Deuterated Analog
UV-Vis Spectrophotometry Measurement of light absorbance. teb.org.trrjptonline.org 362.4 rjptonline.org 10-100 rjptonline.org Simple, rapid, and cost-effective for tablet analysis. rjptonline.org Certified reference material for calibration.

| Fluorescence Spectroscopy | Measurement of emitted light after excitation. nih.govmdpi.com | Excitation: 260, Emission: 375 (in a binary mixture method) nih.gov | 0.2-2 nih.gov | High sensitivity and suitable for simultaneous analysis of drug combinations. nih.gov | Certified reference material for accurate standard preparation. |

Utilization of Felodipine D8 in Mechanistic and Preclinical Research

Elucidation of Metabolic Pathways and Identification of Metabolites

Felodipine (B1672334) is known to undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. drugbank.comwikipedia.orgnih.goveuropa.euastrazeneca.camedicines.org.uk This extensive first-pass metabolism contributes to its relatively low oral bioavailability, which is around 15%. drugbank.comnih.govnih.govnatrapharm.comnih.gov The metabolism of felodipine results in the formation of several inactive metabolites. drugbank.comeuropa.euastrazeneca.canatrapharm.com

Using Felodipine-d8 allows researchers to differentiate the administered parent compound from endogenously formed metabolites using mass spectrometry-based techniques. The mass difference introduced by the deuterium (B1214612) atoms provides a unique signature for the deuterated parent drug and its deuterated metabolites, enabling their clear identification and quantification in complex biological matrices.

In Vitro Metabolic Stability Studies Using Deuterated Felodipine (e.g., Liver Microsomes)

In vitro metabolic stability studies, often employing liver microsomes, are a standard approach to assess how quickly a compound is metabolized by key drug-metabolizing enzymes, particularly cytochrome P450 enzymes. srce.hrnuvisan.comevotec.com Liver microsomes contain these membrane-bound enzymes and are widely used as a model system for hepatic phase I metabolism. srce.hrevotec.comrktech.hu

When using deuterated felodipine like this compound in liver microsome incubations, researchers can measure the rate of disappearance of the deuterated parent compound over time. srce.hrnuvisan.com This provides an estimate of the in vitro intrinsic clearance. srce.hrnuvisan.comevotec.com Comparing the metabolic stability of this compound to its non-deuterated counterpart can reveal the impact of deuteration on the metabolic rate at the sites of deuterium incorporation. This is particularly useful if deuterium is placed at known metabolic hotspots.

Tracing Metabolic Intermediates and Biotransformation Products

Felodipine is metabolized through various pathways, including oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine (B92270) analog, hydroxylation of methyl groups, and ester hydrolysis. nih.govnih.gov These processes lead to the formation of numerous metabolites, such as the pyridine analogue, carboxylic mono acids, ester lactones, and hydroxy acid forms. nih.gov

This compound serves as a tracer to follow the cascade of biotransformation events. By analyzing samples from in vitro or in vivo studies using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect and identify the deuterated metabolites formed from this compound. nuvisan.comnih.govnih.gov The presence of deuterium in the metabolite structure confirms that it originated from the administered deuterated parent drug, aiding in the comprehensive mapping of metabolic pathways and the identification of metabolic intermediates and final biotransformation products. nih.govmdpi.com

Investigation of Enzyme-Specific Metabolism (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 enzymes, particularly CYP3A4, play a central role in the metabolism of felodipine. drugbank.comwikipedia.orgnih.goveuropa.euastrazeneca.camedicines.org.uknih.gov Deuterated analogs can be used to probe the involvement of specific enzymes in metabolic transformations. By incubating this compound with recombinant human CYP enzymes or in systems where specific enzymes are inhibited or induced, researchers can determine which enzymes are responsible for metabolizing this compound at specific positions. srce.hrrktech.hu If deuteration at a particular site leads to a significant reduction in the metabolic rate catalyzed by a specific enzyme, it strongly suggests that the cleavage of a C-H bond at that position is a rate-limiting step catalyzed by that enzyme.

Exploration of Deuterium Kinetic Isotope Effects (DKIEs) on Metabolic Rates

The deuterium kinetic isotope effect (DKIE) is a phenomenon where the substitution of a hydrogen atom with a deuterium atom at a site of enzymatic cleavage leads to a change in the reaction rate. google.comjuniperpublishers.comnih.govnih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break. juniperpublishers.comgoogle.com A significant primary DKIE (typically > 2) indicates that the cleavage of the C-H (or C-D) bond is at least partially rate-limiting in the enzymatic reaction. nih.gov

Studies comparing the metabolic rates of this compound and non-deuterated felodipine can reveal the presence and magnitude of DKIEs. wikipedia.orgastrazeneca.cagoogle.com If deuteration at specific positions in this compound leads to a slower metabolic clearance compared to unlabeled felodipine, it suggests that the deuterated positions are involved in a rate-determining step of metabolism. juniperpublishers.comnih.gov This information is valuable for understanding the mechanisms of enzymatic metabolism and can potentially be exploited in drug design to improve metabolic stability and alter pharmacokinetic profiles. juniperpublishers.comnih.govresearchgate.net

Methodological Advancements in Non-Human Pharmacokinetic Studies Using this compound

Deuterated internal standards, such as this compound, are indispensable in quantitative bioanalysis for pharmacokinetic studies. mdpi.com In non-human preclinical studies, accurate quantification of the parent drug and its metabolites in biological samples (e.g., plasma, urine, tissues) is essential to determine pharmacokinetic parameters like clearance, volume of distribution, and half-life. drugbank.comnih.govnatrapharm.comnih.gov

Using this compound as an internal standard in LC-MS/MS methods for quantifying non-deuterated felodipine offers significant advantages. nuvisan.com The stable isotope-labeled internal standard behaves almost identically to the analyte (non-deuterated felodipine) during sample preparation, extraction, and chromatographic separation, but is distinguishable by mass in the mass spectrometer. This helps to compensate for variations in sample processing and matrix effects, leading to more accurate and reproducible quantification of the analyte in complex biological matrices from preclinical species like rats, dogs, or monkeys. nih.govevotec.comrktech.hunih.gov

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

This compound is a valuable tool in ADME studies conducted in preclinical animal models. srce.hrmdpi.com By administering non-deuterated felodipine to animals and using this compound as an internal standard for bioanalysis, researchers can accurately measure the concentrations of the parent drug and its metabolites in various biological samples over time. This data is used to determine key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion of felodipine in these models. drugbank.comnih.govnatrapharm.comnih.gov

For example, in absorption studies, measuring plasma concentrations after oral administration allows for the determination of bioavailability, taking into account the extensive first-pass metabolism. drugbank.comnih.govnatrapharm.comnih.gov Distribution studies can assess tissue penetration and the volume of distribution using data from different tissues. drugbank.comnih.govnatrapharm.comnih.gov Metabolism is investigated by identifying and quantifying metabolites in plasma, urine, and feces, often aided by the use of deuterated standards for accurate measurement. natrapharm.comnih.govnih.gov Excretion pathways and rates are determined by measuring the elimination of the parent drug and its metabolites in urine and feces. natrapharm.comnih.govnih.gov

The use of deuterated analogs like this compound in these studies enhances the reliability and accuracy of the pharmacokinetic data obtained from preclinical models, which is critical for predicting human pharmacokinetics and informing drug development decisions.

Development of Bioanalytical Methods for Quantifying Felodipine and its Metabolites in Non-Human Biological Samples

The accurate and reliable quantification of drug compounds and their metabolites in biological matrices is a critical aspect of mechanistic and preclinical research. These studies, often conducted in non-human species, provide essential data on pharmacokinetics, metabolism, and potential drug-drug interactions before human trials. Bioanalytical methods, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are widely used for their sensitivity, selectivity, and throughput in quantifying analytes in complex biological samples such as plasma, urine, and tissue homogenates.

A key element in developing robust and accurate bioanalytical methods is the use of an appropriate internal standard (IS). Internal standards are added to biological samples at a known concentration before sample processing and analysis. They help to correct for variations that can occur during sample preparation (e.g., extraction efficiency), injection, and chromatographic separation, as well as for matrix effects that can influence ionization efficiency in mass spectrometry.

This compound is a stable isotope-labeled analog of Felodipine. In this compound, eight hydrogen atoms in the Felodipine molecule have been replaced by deuterium atoms. This isotopic labeling results in a compound with nearly identical chemical and physical properties to unlabeled Felodipine, ensuring it behaves similarly during sample handling and chromatographic analysis. However, the difference in mass due to the deuterium atoms allows this compound to be easily distinguished from Felodipine and its non-deuterated metabolites by mass spectrometry.

In the context of developing bioanalytical methods for quantifying Felodipine and its metabolites in non-human biological samples for mechanistic and preclinical research, this compound serves as a highly effective internal standard. Its use is particularly advantageous in LC-MS/MS methods. By monitoring the ratio of the analyte (Felodipine or a metabolite) to the internal standard (this compound), variations introduced during sample processing and analysis are compensated for, leading to improved accuracy, precision, and reproducibility of the quantitative results.

The development of such methods involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Non-human biological matrices, such as rat or rabbit plasma, are typically processed using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes and the internal standard from the complex matrix. This compound is added to the samples, calibration standards, and quality control samples at a constant concentration before extraction.

Following sample preparation, the extracted analytes and this compound are separated using liquid chromatography, commonly on a reversed-phase column. The effluent from the chromatography system is then introduced into a tandem mass spectrometer. The mass spectrometer is set to detect specific mass-to-charge ratio (m/z) transitions for Felodipine, its relevant metabolites (such as Dehydrofelodipine), and the internal standard, this compound, in a technique called multiple reaction monitoring (MRM). The use of MRM provides high selectivity, minimizing interference from endogenous matrix components.

Calibration curves are constructed by analyzing a series of standards containing known concentrations of Felodipine (and/or metabolites) and a fixed concentration of this compound in the appropriate non-human biological matrix. The ratio of the peak area of the analyte to the peak area of this compound is plotted against the known analyte concentration. These calibration curves are then used to determine the concentrations of Felodipine and its metabolites in unknown study samples from preclinical experiments.

Method validation is a crucial step in the development process, ensuring the method is reliable and suitable for its intended purpose. Validation parameters typically assessed include linearity, accuracy, precision, sensitivity (limit of detection, LOD, and lower limit of quantification, LLOQ), selectivity, matrix effect, and stability of the analytes and internal standard in the biological matrix under various storage conditions. The use of this compound helps in accurately assessing and compensating for matrix effects and variability during these validation studies.

Quality Control and Stability Aspects of Felodipine D8 Reference Materials

Comprehensive Purity Assessment and Characterization for Research-Grade Felodipine-d8

The purity and comprehensive characterization of research-grade this compound are paramount to ensure its reliability as a reference standard. Analytical methods such as chromatography and spectroscopy are essential for detecting and quantifying impurities. daicelpharmastandards.comnih.gov High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a widely used technique for purity assessment and the identification of related substances and degradation products in felodipine (B1672334) and its analogs. walshmedicalmedia.comresearchgate.netresearchgate.netresearchgate.net

Characterization involves confirming the chemical structure and isotopic enrichment. Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) are routinely employed for this purpose, providing detailed structural information and verifying the incorporation of deuterium (B1214612) atoms. daicelpharmastandards.com For deuterated internal standards, isotopic purity and distribution are critical parameters to assess, including the ratio of the unlabeled species (M0) to the labeled species (Mn) and the distribution of isotopes (M0...Mn, Mn+1, Mn+2). cerilliant.com These parameters should be adjusted for the natural abundance of isotopes. cerilliant.com

Chromatographic purity is typically determined using multiple techniques, with results expected to agree within a small margin (e.g., 0.5%). cerilliant.com A purity factor, calculated using a mass balance equation, accounts for chromatographic purity and residual content such as water, solvent, and inorganic impurities, contributing to the accurate concentration assignment of solution standards. cerilliant.com

Stability Studies of this compound in Various Research Conditions

Stability studies are critical for defining appropriate storage conditions and ensuring the integrity of this compound reference materials throughout their intended use. These studies evaluate the compound's stability under various environmental and matrix conditions. paho.org

Long-Term Storage Stability

Long-term storage stability studies are designed to determine the appropriate conditions for storing this compound reference materials for extended periods. These studies typically involve storing the material under recommended conditions (e.g., controlled temperature and humidity) and testing its purity and integrity at predetermined intervals over several months or years. cerilliant.compaho.org The goal is to ensure that the compound remains within its specifications for purity and isotopic integrity over its shelf life. Data from these studies inform the expiry date assigned to the reference material. cloudfront.net

Short-Term Stability and Freeze-Thaw Cycles in Biological Matrices

Short-term stability studies assess the integrity of this compound under conditions simulating sample handling and processing in research and bioanalytical laboratories. This includes evaluating stability at room temperature for various durations and assessing the impact of multiple freeze-thaw cycles, particularly in biological matrices like plasma or serum. cerilliant.comscispace.comhmlibrary.ac.in

Freeze-thaw stability testing involves repeatedly freezing and thawing samples containing the internal standard in the relevant biological matrix. The stability is assessed by comparing the concentration or peak response of the internal standard in samples subjected to these cycles against control samples that have been kept frozen. hmlibrary.ac.insemanticscholar.orgbiopharminternational.com Significant degradation or loss of the internal standard during freeze-thaw cycles can compromise the accuracy of quantitative analysis.

Evaluation of Deuterium Exchange Stability

A critical aspect of the stability of deuterated internal standards like this compound is the potential for deuterium-hydrogen exchange (H/D exchange). This can occur when deuterium atoms are located at exchangeable positions within the molecule, such as those alpha to carbonyl groups or attached to heteroatoms (though deuterium is typically placed on carbon atoms in stable isotope labeling). acanthusresearch.com Exchange can happen in solution, particularly in the presence of protic solvents like water, or even within the mass spectrometer during ionization or fragmentation. cerilliant.comacanthusresearch.comsigmaaldrich.com

Deuterium exchange can lead to a loss of the deuterium label, resulting in the formation of partially or even unlabeled species. scispace.comsigmaaldrich.com This can significantly impact the accuracy of quantitative analysis, especially in LC-MS/MS, as it can lead to an overestimation of the endogenous analyte concentration and an underestimation of the internal standard. scispace.comsigmaaldrich.com Studies evaluating deuterium exchange stability typically involve incubating the deuterated standard in relevant solvents or matrices and monitoring the isotopic distribution over time using MS. scispace.com The location of deuterium atoms in non-exchangeable positions is crucial for minimizing this phenomenon. acanthusresearch.com

Comparative Analysis with Other Stable Isotope Labels (e.g., ¹³C, ¹⁵N) for Internal Standard Applications

Stable isotope-labeled (SIL) analogs, including those labeled with deuterium (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are widely used as internal standards in quantitative mass spectrometry due to their similar physicochemical properties to the unlabeled analyte. cerilliant.comacanthusresearch.comscioninstruments.com They are particularly valuable in complex matrices where they can help compensate for matrix effects, variations in extraction efficiency, injection volume, chromatography, ionization, and detection. cerilliant.comscioninstruments.com

While deuterium labeling is often cost-effective and relatively easy to synthesize, it carries the risk of deuterium exchange and potential chromatographic differences from the unlabeled analyte due to the deuterium isotope effect. acanthusresearch.comsigmaaldrich.comnih.gov These differences can sometimes lead to incomplete compensation for matrix effects or variations in chromatographic behavior. nih.gov

Labels like ¹³C and ¹⁵N are generally considered more stable against exchange and are less likely to cause significant chromatographic shifts compared to their unlabeled counterparts, as the relative mass difference is smaller. acanthusresearch.comsigmaaldrich.comnih.govfoodriskmanagement.com This closer mimicry of the analyte's behavior makes ¹³C and ¹⁵N labeled internal standards often preferred, especially in methods requiring high accuracy and sensitivity. nih.govfoodriskmanagement.com However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and costly than deuterium labeling. sigmaaldrich.com

The selection of the most appropriate stable isotope label for a Felodipine internal standard depends on factors such as availability, cost, the potential for isotope effects (including exchange and chromatographic shifts), method sensitivity requirements, and the complexity of the matrix. cerilliant.com While this compound can be a suitable internal standard, particularly if deuterium is placed in stable positions and its stability is thoroughly validated, ¹³C or ¹⁵N labeled Felodipine might offer advantages in certain applications by minimizing the risks associated with deuterium. acanthusresearch.comsigmaaldrich.comfoodriskmanagement.com

Here is an example of how purity data might be presented, based on typical analytical results for a reference standard:

TestMethodSpecificationResult
Chromatographic PurityRP-HPLC≥ 98.0%99.7%
Water ContentKarl Fischer≤ 0.5%0.1%
Residual SolventsGC-HS≤ 0.5%< 0.1%
Isotopic Purity (d8)LC-MS≥ 99 atom % D99.5 atom % D

Note: This table is illustrative and based on common parameters for reference material characterization. Actual specifications and results would vary depending on the supplier and specific batch.

Here is an example illustrating the concept of deuterium exchange, showing a hypothetical decrease in the d8 species and increase in lower deuterated species over time in a challenging matrix:

Time Point% this compound% Felodipine-d7% Felodipine-d6% Felodipine-d0
Initial99.50.30.10.1
24 hours98.01.20.50.3
7 days95.52.51.01.0

Note: This table is hypothetical and intended to demonstrate the potential impact of deuterium exchange on isotopic distribution over time in a challenging matrix. Actual exchange rates would be compound-specific and dependent on conditions.

Future Perspectives and Emerging Research Avenues for Felodipine D8

Integration into Advanced Drug Discovery and Development Platforms

Deuterated compounds, such as Felodipine-d8, are increasingly integrated into advanced drug discovery and development platforms due to their unique properties conferred by deuterium (B1214612) substitution. The replacement of hydrogen atoms with deuterium can influence the pharmacokinetic and metabolic profiles of a drug by altering the strength of carbon-deuterium bonds compared to carbon-hydrogen bonds medchemexpress.commedchemexpress.comdovepress.com. This kinetic isotope effect can lead to increased metabolic stability, potentially resulting in a longer half-life and reduced formation of certain metabolites dovepress.comnih.gov.

While this compound itself is primarily utilized as a research standard, the broader interest in deuterated drugs highlights a trend in pharmaceutical development. The potential for improved pharmacokinetic properties and reduced toxicity through deuteration is a significant driver dovepress.comnih.govwiseguyreports.comresearchgate.netnih.gov. Deuterated analogs of existing drugs, sometimes referred to as "deuterium switches," have seen regulatory approval, paving the way for further exploration of this approach in novel drug candidates researchgate.netnih.govmdpi.com. The use of deuterated compounds as metabolic tracers is also a key application in drug discovery, aiding in the elucidation of metabolic pathways and the identification of potential drug targets wiseguyreports.com. The insights gained from studying the metabolic fate of compounds like felodipine (B1672334) using labeled standards such as this compound can inform the design and optimization of new drug candidates within drug discovery platforms.

Development of Novel and Efficient Deuteration Techniques for Felodipine and Analogs

The synthesis of selectively or highly deuterated compounds like this compound requires specialized deuteration techniques. Advancements in synthetic methodologies are crucial for the efficient and cost-effective production of such labeled standards and potential deuterated drug candidates. Research into novel deuteration techniques for dihydropyridines, the class of compounds to which felodipine belongs, is an ongoing area. For instance, methods involving the exchange of hydrogen with deuterium under specific conditions have been explored for dihydropyridines google.com.

Future efforts in this area are likely to focus on developing more regioselective and efficient deuteration methods that can be applied to complex molecules like felodipine and its analogs. This includes exploring new catalytic systems, reaction conditions, and synthetic routes that minimize unwanted side reactions and maximize deuterium incorporation at desired positions. Improved deuteration techniques will not only facilitate the synthesis of high-purity internal standards like this compound but also support the development of novel deuterated drug candidates with tailored pharmacokinetic profiles.

Expansion of Research Applications in Targeted Metabolomics and Proteomics

This compound plays a significant role in targeted metabolomics and proteomics, primarily as a stable isotope-labeled internal standard. The use of internal standards is essential in mass spectrometry-based quantitative analysis to account for variations in sample preparation, matrix effects, and instrument performance sigmaaldrich.cnthermofisher.comckgas.com. Deuterated internal standards are particularly valuable because they are chemically identical to the analyte but have a different mass, allowing for accurate quantification even in complex biological matrices sigmaaldrich.cnckgas.com.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Felodipine-d8 to ensure isotopic purity?

Methodological Answer: Synthesis of this compound requires deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) using techniques like hydrogen-deuterium exchange or deuterated precursors. Isotopic purity (>98%) should be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with careful attention to solvent suppression in NMR to avoid interference . For reproducibility, document reaction conditions (temperature, catalyst, solvent) and purification steps (e.g., column chromatography gradients) in supplementary materials .

Q. How can this compound be validated as an internal standard in LC-MS/MS quantification assays?

Methodological Answer: Validate this compound by assessing its chromatographic co-elution with unlabeled Felodipine and verifying no isotopic interference. Perform matrix effect studies (plasma, tissue homogenates) to confirm consistent recovery rates. Calibration curves should demonstrate linearity (R² >0.99) across the expected concentration range, with precision (CV <15%) and accuracy (85–115%) . Cross-validate results against a non-deuterated internal standard to rule out deuterium isotope effects on ionization efficiency .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium-related kinetic isotope effects (KIEs) in this compound pharmacokinetic studies?

Methodological Answer: To address KIEs, compare metabolic half-lives of this compound and non-deuterated Felodipine in vitro (e.g., liver microsomes). Use stable isotope-labeled internal standards for LC-MS/MS to distinguish between analyte and deuterated compound degradation. For in vivo studies, employ crossover designs in animal models to control for inter-subject variability, and apply compartmental modeling to adjust for potential KIEs in absorption/distribution .

Q. How can researchers resolve contradictory data in this compound metabolic pathway analyses?

Methodological Answer: Discrepancies in metabolite identification often arise from ionization suppression in MS or incomplete chromatographic separation. Use orthogonal techniques like high-resolution ion mobility spectrometry (HRIMS) to differentiate isobaric metabolites. Validate findings with synthetic metabolite standards and isotopic tracing (e.g., ¹³C-labeled Felodipine). For conflicting enzymatic activity data, perform kinetic assays with recombinant CYP isoforms (e.g., CYP3A4) under controlled conditions .

Q. What statistical approaches are optimal for analyzing this compound stability data under varying storage conditions?

Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in stability studies (e.g., freeze-thaw cycles, long-term storage). Use accelerated stability testing (Arrhenius equation) to predict degradation rates, and validate with real-time data. For non-linear degradation patterns (e.g., photolysis), employ time-series analysis or machine learning algorithms (e.g., random forests) to identify critical degradation factors .

Q. How should researchers design studies to investigate this compound’s role in multi-drug interaction assays?

Methodological Answer: Use a factorial design to test interactions with CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin). Include this compound as a probe substrate in human hepatocyte co-culture systems. Quantify metabolite ratios (e.g., dehydroFelodipine) via LC-MS/MS and apply pathway enrichment analysis to identify synergistic or antagonistic effects. Power calculations should ensure adequate sample size (α=0.05, β=0.2) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based tracer studies?

Methodological Answer: Predefine analytical parameters (e.g., MS collision energy, column temperature) and document deviations in a lab notebook. Share raw data (chromatograms, spectra) and processing scripts (e.g., Python/R for peak integration) via repositories like Zenodo. For in vivo studies, adhere to ARRIVE guidelines for animal research reporting .

Q. How can researchers ethically address data gaps in this compound’s tissue distribution profiles?

Methodological Answer: Conduct systematic reviews to identify understudied tissues (e.g., renal vs. hepatic uptake). Use preclinical imaging (PET/MRI with ¹⁸F-labeled analogs) to supplement LC-MS data. If human data are limited, explicitly state extrapolation uncertainties in publications and propose follow-up studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.